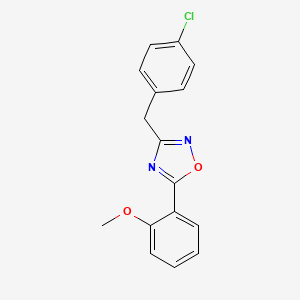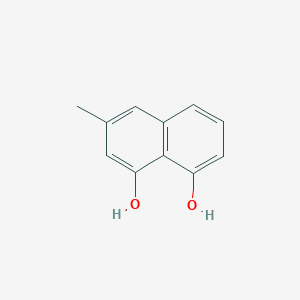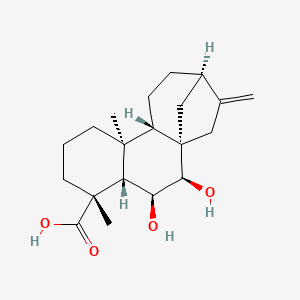![molecular formula C9H22NO2PS B1202193 2-[Di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid CAS No. 73207-98-4](/img/structure/B1202193.png)
2-[Di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid is a potent organophosphate compound known for its inhibitory effects on acetylcholinesterase, an enzyme crucial for nerve function.
Preparation Methods
The synthesis of diisopropylaminoethyl methyl thiolophosphonate typically involves the reaction of diisopropylamine with ethyl methylphosphonothioate. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
Chemical Reactions Analysis
2-[Di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides, which may alter the compound’s toxicity and reactivity.
Hydrolysis: The compound can hydrolyze to form less toxic products such as ethyl methylphosphonic acid.
Common reagents used in these reactions include oxidizing agents, water, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[Di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of organophosphates and their interactions with various reagents.
Biology: Investigated for its effects on acetylcholinesterase and other enzymes, providing insights into nerve agent toxicity and potential antidotes.
Medicine: Research into potential therapeutic applications, including the development of treatments for nerve agent poisoning.
Industry: Utilized in the development of pesticides and other chemical products
Mechanism of Action
The primary mechanism of action for diisopropylaminoethyl methyl thiolophosphonate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter essential for nerve function. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to overstimulation of nerves and potentially fatal consequences. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning .
Comparison with Similar Compounds
2-[Di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid is similar to other organophosphate compounds such as:
VX: Another highly toxic nerve agent with similar inhibitory effects on acetylcholinesterase.
Sarin: A less stable but equally potent nerve agent.
Tabun: An older nerve agent with similar mechanisms of action but different chemical properties.
What sets diisopropylaminoethyl methyl thiolophosphonate apart is its specific structure, which influences its stability, solubility, and reactivity compared to these other compounds .
Properties
CAS No. |
73207-98-4 |
|---|---|
Molecular Formula |
C9H22NO2PS |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
2-[di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid |
InChI |
InChI=1S/C9H22NO2PS/c1-8(2)10(9(3)4)6-7-14-13(5,11)12/h8-9H,6-7H2,1-5H3,(H,11,12) |
InChI Key |
UOXJNGFFPMOZDM-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCSP(=O)(C)O)C(C)C |
Canonical SMILES |
CC(C)N(CCSP(=O)(C)O)C(C)C |
| 73207-98-4 | |
Synonyms |
compound A4 diisopropylaminoethyl methyl thiolophosphonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


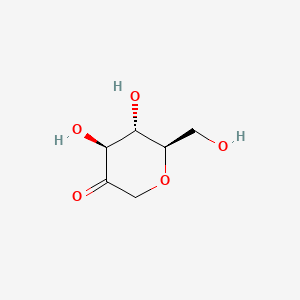
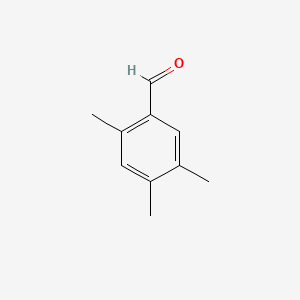
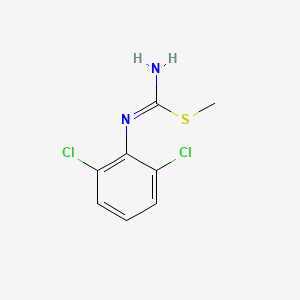

![[5-amino-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B1202122.png)
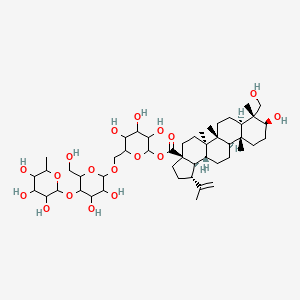
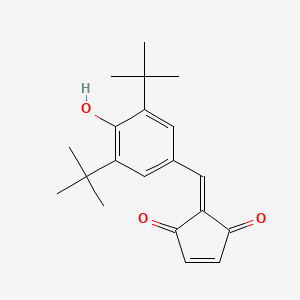
![Methyl 5-benzyl-2-hydroxy-11-methylidene-6-oxobenzo[b]carbazole-1-carboxylate](/img/structure/B1202125.png)
![3-[(6-Methoxy-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B1202126.png)

